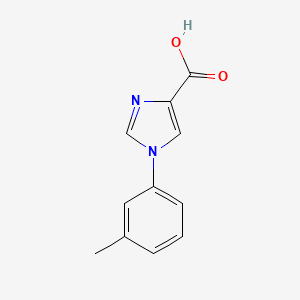

1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-methylphenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJYLYCUSXCALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbenzylamine with glyoxal in the presence of ammonium acetate, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The acid group undergoes standard transformations:

a) Esterification

-

Reagents : Acetic anhydride, 95–100°C.

-

Product : Methyl/ethyl esters (e.g., ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate) .

b) Acid Chloride Formation

-

Reagents : Oxalyl chloride, catalytic DMF in DCM.

-

Conditions : Room temperature, 1–48 hours.

| Reagent | Solvent | Time | Yield |

|---|---|---|---|

| Oxalyl chloride | DCM | 1–48 h | 90–95% |

c) Reduction to Alcohol

-

Reagents : LiAlH₄ in THF.

-

Conditions : 0–50°C, 12-hour reaction.

-

Product : (1-(3-Methylphenyl)-1H-imidazol-4-yl)methanol.

Nucleophilic Substitution

The imidazole ring participates in regioselective substitutions:

a) Arylation at N1

-

Reagents : Aryl halides, Pd catalysts.

-

Conditions : Microwave-assisted, 120°C.

-

Note : Limited by steric hindrance from the 3-methylphenyl group .

b) Halogenation

-

Reagents : NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide).

-

Position : C2 or C5 of the imidazole ring.

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

-

Conditions : 140–230°C, alkali metal carbonates, 2–350 bar CO₂.

-

Product : 1-(3-Methylphenyl)-1H-imidazole.

Biological Activity Correlation

Derivatives show modulated bioactivity based on substituents:

-

Antiviral : Carboxylic acid derivatives inhibit HIV-1 integrase (33–45% at 100 µM) .

-

Anticancer : Ester derivatives exhibit cytotoxicity (CC₅₀ = 50.4 µM) .

Spectroscopic Characterization

Key NMR data for structural validation:

-

¹H NMR :

-

¹³C NMR :

Stability and Reactivity Notes

Scientific Research Applications

Antiviral Activity

Research indicates that 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid exhibits significant antiviral properties. A study demonstrated its effectiveness against various viral strains, showing potential as a therapeutic agent in antiviral drug development.

Antimicrobial Activity

The compound has shown promising results against bacterial strains, particularly those resistant to conventional antibiotics. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.

Antidiabetic Potential

In vitro studies have highlighted the compound's potential as an α-glucosidase inhibitor, which is crucial for managing diabetes. The IC50 values indicate strong inhibitory activity, suggesting its utility in diabetes management.

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor, impacting critical metabolic pathways. Its imidazole moiety is particularly effective in inhibiting enzymes involved in various biochemical processes.

Protein-Ligand Interactions

Research has focused on the interactions between this compound and target proteins, revealing insights into its binding affinity and mechanism of action. This knowledge is vital for drug design and understanding metabolic regulation.

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its role as a ligand in coordination chemistry is also noteworthy, facilitating the development of new materials with desired properties.

Study on Antiviral Activity

A study published in a peer-reviewed journal examined the antiviral activity of imidazole derivatives, including this compound. The findings indicated effective inhibition rates against specific viruses, supporting further exploration in antiviral drug development .

Antimicrobial Efficacy Research

Another research initiative focused on the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated significant antibacterial activity, highlighting its potential as an alternative treatment option .

Data Tables

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, modulating the activity of the target. The carboxylic acid group can also participate in ionic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylphenyl group in the parent compound is electron-donating, increasing electron density on the imidazole ring. In contrast, halogenated derivatives (e.g., Cl, Br, F) or trifluoromethyl groups enhance acidity and polarity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on analogs; direct data unavailable.

Key Observations:

- Acidity : Chlorophenyl and trifluoromethyl derivatives exhibit lower pKa values due to electron-withdrawing effects, enhancing deprotonation .

- Lipophilicity : The methyl group in the parent compound increases Log P compared to polar derivatives like 1-methylimidazole-2-carboxylic acid, suggesting better membrane permeability .

Table 3: Bioactivity of Selected Analogues

Key Observations:

- Receptor Binding : Substituent position and electronic properties critically influence potency. For example, CV-11974’s tetrazolyl and ethoxy groups enhance angiotensin II receptor affinity .

- Antimicrobial Activity : Imidazole derivatives with halogenated aryl groups show promise in disrupting microbial growth, likely due to interactions with membrane proteins .

Biological Activity

1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid is an organic compound notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀N₂O₂, with a molecular weight of approximately 202.21 g/mol. The compound features an imidazole ring and a carboxylic acid functional group, which are critical for its biological interactions. The presence of a methyl group at the meta position on the phenyl ring contributes to its unique chemical properties and potential reactivity in biological systems.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, potentially making it useful in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, indicating its potential as an antibacterial or antifungal agent .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring plays a significant role in enzyme inhibition and receptor binding, which may contribute to its therapeutic effects. The compound's ability to form hydrogen bonds enhances its binding affinity to biological macromolecules, making it a subject of interest in medicinal chemistry .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid | C₁₁H₁₀N₂O₂ | Methyl group at para position |

| 1-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid | C₁₀H₉N₃O₄ | Contains a nitro group |

| 1-(5-Chloro-2-methylphenyl)-5-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid | C₁₅H₁₂Cl₂N₂O₂ | Multiple halogen substitutions |

These compounds differ primarily in their substituents on the phenyl ring or additional functional groups, which influence their chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to imidazole derivatives:

- A study highlighted the synthesis of novel imidazole derivatives that showed significant inhibitory effects on HIV-1 integrase, with some derivatives achieving over 50% inhibition rates. This suggests potential applications in antiviral drug development .

- Another research article focused on the synthesis of oxadiazole derivatives, demonstrating that modifications to similar heterocycles can lead to improved anticancer activities. This indicates that structural modifications in imidazole derivatives could enhance their therapeutic efficacy against various cancers .

Q & A

Basic: What are the recommended synthetic routes for 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via electrophilic substitution followed by hydrogenation. For example, N-methylimidazole derivatives are often functionalized using carbobenzoxy chloride, followed by catalytic hydrogenation to remove protecting groups . Alternative routes involve refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) with sodium acetate in acetic acid, as seen in analogous imidazole syntheses . Key factors affecting yield include:

- Reaction time: Prolonged reflux (3–5 hours) improves crystallinity but risks side reactions.

- Solvent choice: Acetic acid enhances solubility of intermediates, while DMF/acetic acid mixtures are optimal for recrystallization .

- Catalyst selection: Palladium on carbon is preferred for hydrogenation steps to minimize byproducts .

Basic: What purification and characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Post-synthesis purification typically involves:

- Recrystallization from DMF/acetic acid (1:1 v/v) to remove unreacted starting materials .

- Column chromatography with silica gel and ethyl acetate/hexane gradients for intermediates .

Characterization requires: - NMR spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylphenyl group integration at δ ~2.3 ppm for CH₃) .

- X-ray crystallography: Resolves ambiguities in imidazole ring conformation and carboxylic acid orientation, as demonstrated in related imidazole-carboxylic acid structures .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

Discrepancies between NMR and crystallographic data often arise from dynamic processes (e.g., tautomerism) or solvent effects. To address this:

- Variable-temperature NMR: Identifies tautomeric equilibria by observing signal splitting at low temperatures .

- DFT calculations: Compare computed chemical shifts (using Gaussian or ORCA) with experimental NMR data to validate dominant tautomers .

- Multi-technique validation: Cross-reference IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and mass spectrometry (m/z 202.21 for [M+H]⁺) .

Advanced: What experimental design principles should guide the study of this compound’s coordination chemistry?

Methodological Answer:

To investigate metal coordination (e.g., with transition metals like Cu²⁺ or Zn²⁺):

- pH control: The carboxylic acid group (pKa ~2–3) deprotonates in basic conditions, enabling chelation. Use buffered solutions (pH 4–7) to stabilize metal-ligand complexes .

- Stoichiometric variation: Vary the metal-to-ligand ratio (1:1 to 1:3) to isolate mono- or polynuclear complexes.

- Spectroscopic probes: UV-Vis (d-d transitions) and EPR (for paramagnetic metals) confirm coordination geometry . Reference structural analogs like 1H-imidazole-4,5-dicarboxylic acid complexes for comparative analysis .

Advanced: How can researchers optimize synthetic protocols to address low yields in scale-up experiments?

Methodological Answer:

Common scalability challenges include poor crystallinity and side reactions. Mitigation strategies:

- Flow chemistry: Continuous flow systems improve heat distribution during reflux steps, reducing decomposition .

- DoE (Design of Experiments): Use factorial designs to optimize variables (temperature, solvent volume, catalyst loading). For example, a 2³ factorial design can identify interactions between reflux time, acetic acid volume, and sodium acetate concentration .

- In-line monitoring: FTIR or Raman spectroscopy tracks reaction progress in real time, enabling timely termination to maximize yield .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .

- Waste disposal: Segregate acidic waste (e.g., reaction filtrates) and neutralize with sodium bicarbonate before disposal .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular docking: Screen against target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina. Compare binding affinities with known inhibitors .

- QSAR modeling: Derive quantitative structure-activity relationships using descriptors like logP (calculated ~1.8) and polar surface area (PSA ~70 Ų) to predict membrane permeability .

- Metabolic stability assays: Use liver microsome models (e.g., human CYP3A4) to assess oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.